![molecular formula C19H14N2O3S B14267676 (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide CAS No. 185047-78-3](/img/structure/B14267676.png)
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide is a complex organic compound that features a nitrophenyl group, a phenylsulfanyl group, and a methanimine N-oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide typically involves a multi-step process. One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the formation of the methanimine N-oxide moiety through a series of condensation reactions. The phenylsulfanyl group is introduced via a substitution reaction, often using thiophenol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Thiophenol or other thiol compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes. The methanimine N-oxide moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine: Lacks the N-oxide moiety.
(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide: Contains an additional nitro group.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, along with the methanimine N-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
185047-78-3 |
|---|---|
Molekularformel |
C19H14N2O3S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-N-(4-phenylsulfanylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14N2O3S/c22-20(14-15-6-8-17(9-7-15)21(23)24)16-10-12-19(13-11-16)25-18-4-2-1-3-5-18/h1-14H |
InChI-Schlüssel |
MKIZGEKYWJVWTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=CC3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
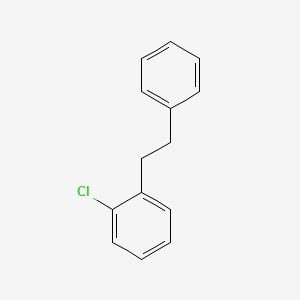
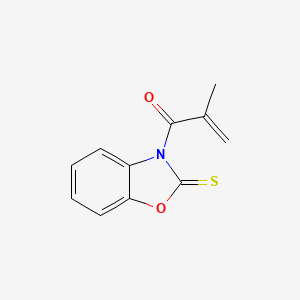

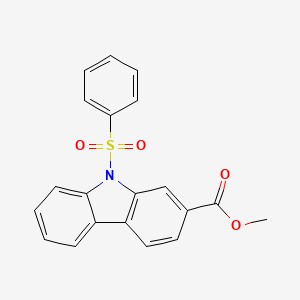
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
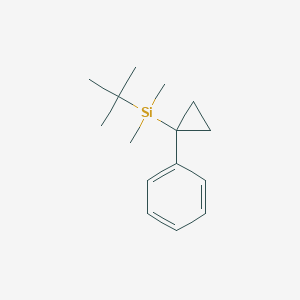
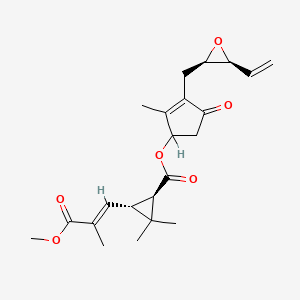
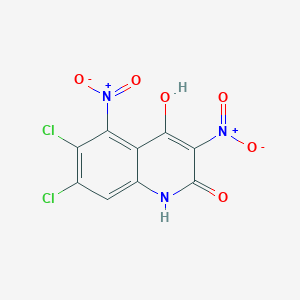
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
